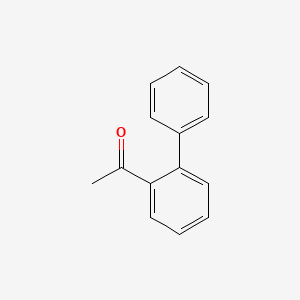

2-Acetylbiphenyl

Descripción general

Descripción

2-Acetylbiphenyl is a chemical compound with the molecular formula C14H10O and a molecular weight of 194.23 . It is synthesized from biphenylene and acetyl chloride .

Synthesis Analysis

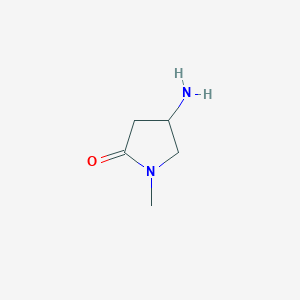

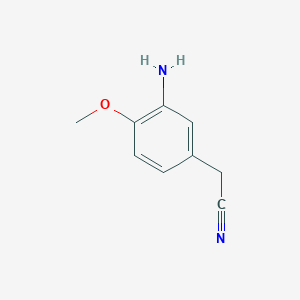

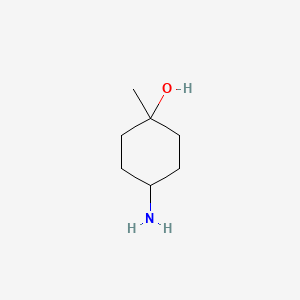

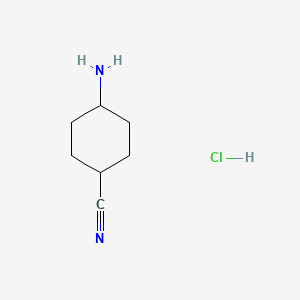

The synthesis of this compound has been achieved through the use of transaminases, which are important enzymes for the production of chiral amines . In one study, an in silico design approach was used to engineer a well-characterized transaminase, resulting in a 1716-fold increase in reaction rate towards the bulky ketone substrate, this compound .Molecular Structure Analysis

The molecular structure of this compound consists of a biphenyl group with an acetyl group attached. The exact structure can be found in the MOL file: 779-26-0.mol .Chemical Reactions Analysis

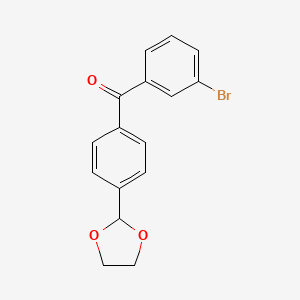

The Suzuki reaction, a type of coupling reaction, has been used in the synthesis of many styrenes, alkenes, and biphenyls, including this compound . This reaction involves the coupling of an aryl halide with an arylboronic acid .Physical And Chemical Properties Analysis

This compound has a melting point of 137-139 °C and a predicted boiling point of 338.9±11.0 °C . Its density is predicted to be 1.218±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Flavonoids : 2-Acetylbiphenyl has been used in the synthesis of flavonoids. Specifically, 3-Acetylbiphenyl-4-ol and -2-ol were condensed with benzaldehydes to produce phenyl-substituted chalcones and flavanones, highlighting its role in complex organic syntheses (Matsumura et al., 1983).

- Dielectric Absorption Studies : Dielectric absorption studies of this compound, among other aromatic ketones, have provided insights into acetyl group relaxation in various solvent environments. This research contributes to understanding molecular dynamics in different contexts (McLellan & Walker, 1977).

Photophysical Properties

- Photophysical Properties in Solvents : The photophysical properties of 4-acetylbiphenyl, a related compound, have been studied in various solvents. These studies have revealed how solvent polarity impacts fluorescence and intramolecular charge transfer, which is crucial for applications in photochemistry and materials science (Kim et al., 1997).

Infrared Spectroscopy

- Infrared Spectroscopy and Substituent Effects : Research on carbonyl stretching frequencies in substituted acetylbiphenyls has provided valuable data for understanding molecular interactions and effects in infrared spectroscopy. This research assists in interpreting spectroscopic data in various chemical contexts (Rajasekaran et al., 1988).

Metal Complexes and Catalysis

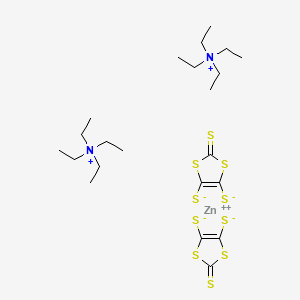

- Metal Complex Syntheses : 4-Acetylbiphenyl thiosemicarbazone has been used to synthesize and characterize metal complexes with various ions. Such research is crucial for developing new materials and catalysts in inorganic and organometallic chemistry (Bi et al., 1998).

- Catalytic Acylation Studies : Studies on the acylation of biphenyl using acetylbiphenyl derivatives have been performed, providing insights into catalytic processes and reaction selectivity, essential for developing more efficient industrial chemical processes (Escola & Davis, 2001).

Nanotechnology and Surface Chemistry

- Supramolecular Chemistry on Surfaces : Research has shown that 4-acetylbiphenyl can form supramolecular structures on gold surfaces. These findings are significant for the development of molecular nanotechnology and surface chemistry (Robles et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 2-Acetylbiphenyl is the transaminase enzyme . Transaminases are important enzymes for the production of chiral amines for the pharmaceutical and fine chemical industries .

Mode of Action

This compound interacts with its target, the transaminase enzyme, through a process known as the Suzuki reaction . This reaction is a type of coupling reaction that combines two hydrocarbon fragments with the aid of a catalyst, typically palladium, in a basic environment . The Suzuki reaction is able to conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids . In the case of this compound, the reaction begins with a palladium catalyst. The catalyst is combined with 4-bromo-acetophenone, and through a process of oxidative addition, the palladium catalyst reacts to form a bromopalladium-acetophenone complex .

Biochemical Pathways

The biochemical pathways affected by this compound involve the glyoxalase system and ascorbate-glutathione pathway . These pathways play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .

Pharmacokinetics

The pharmacokinetics of this compound, like other compounds, can be evaluated in terms of its absorption, distribution, metabolism, and excretion (ADME) properties . These properties determine how the compound is taken up by the body, where it is distributed, how it is metabolized, and how it is ultimately eliminated

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with the transaminase enzyme. By interacting with this enzyme, this compound can influence the production of chiral amines, which are important for various biochemical processes . .

Action Environment

The action of this compound, like that of many other compounds, can be influenced by various environmental factors. For instance, factors such as temperature and pH can affect the structure and function of enzymes, thereby influencing the efficiency of enzyme-catalyzed reactions . Additionally, the concentration of substrate molecules in a solution can also affect how quickly an enzyme functions to carry out a reaction .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

2-Acetylbiphenyl has been found to interact with certain enzymes, particularly transaminases . Transaminases are enzymes that catalyze the transfer of an amino group from a primary amine to a ketone compound . In the case of this compound, it serves as the ketone substrate in these reactions . The nature of these interactions primarily involves the binding of this compound to the active site of the enzyme, facilitating the transfer of the amino group .

Cellular Effects

The effects of this compound on cellular processes are largely tied to its interactions with enzymes. By serving as a substrate for transaminases, this compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For instance, the product of the transaminase reaction involving this compound could potentially influence the activity of other enzymes or signaling molecules within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with transaminases. Specifically, the compound binds to the active site of the enzyme, allowing the transfer of an amino group from a primary amine to the this compound molecule . This reaction results in the formation of a new chiral amine, which can have various effects at the molecular level, including the activation or inhibition of other enzymes, changes in gene expression, and alterations in metabolic pathways .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. For instance, the rate of the transaminase reaction involving this compound can change depending on the conditions of the experiment . Additionally, the stability and degradation of this compound can influence its long-term effects on cellular function .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role as a substrate for transaminases . The product of the transaminase reaction can then enter various metabolic pathways, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its physicochemical properties, such as its size and hydrophobicity

Propiedades

IUPAC Name |

1-(2-phenylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c1-11(15)13-9-5-6-10-14(13)12-7-3-2-4-8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWYAMYRMMMHKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184040 | |

| Record name | 1-(1,1'-Biphenyl)ylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2142-66-7, 29932-58-9 | |

| Record name | 1-[1,1′-Biphenyl]-2-ylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1'-Biphenyl)ylethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029932589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,1'-Biphenyl)ylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[1,1'-biphenyl]ylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-{[1,1'-biphenyl]-2-yl}ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key applications of 2-acetylbiphenyl in organic synthesis?

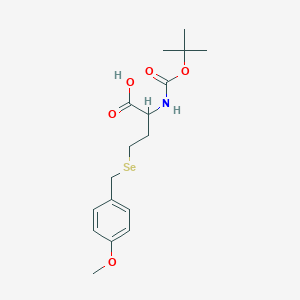

A1: this compound serves as a valuable building block in organic synthesis, particularly for constructing nitrogen-containing heterocycles. For instance, it acts as a substrate in metal-free nitrogenation reactions using azides as the nitrogen source, leading to the formation of phenanthridines. [] This approach offers a novel and efficient one-step synthesis of these important compounds. [] Additionally, this compound can be used to synthesize chiral amines, specifically (1S)-1-(1,1′-biphenyl-2-yl)ethanamine, through an enzymatic transamination process. []

Q2: What is the mechanism involved in the synthesis of phenanthridines from this compound?

A3: While the exact mechanism of phenanthridine formation from this compound and azides requires further investigation, studies suggest a pathway involving a Schmidt reaction. [, ] This reaction likely proceeds through the formation of an intermediate diazonium species, followed by intramolecular cyclization and subsequent aromatization to yield the phenanthridine product. [, ]

Q3: Are there any alternative synthetic routes to access phenanthridines from this compound?

A4: Yes, an alternative method utilizes trimethylsilyl azide (TMSN3) to synthesize phenanthridines from 2-acetylbiphenyls. [] This approach avoids the use of metal catalysts and offers another route for accessing these valuable heterocyclic compounds.

Q4: Can this compound be used to synthesize other chiral compounds besides amines?

A5: Yes, this compound derivatives can be utilized for synthesizing chiral compounds with axial chirality. For example, it serves as a starting material for the enantioselective preparation of 5-methyl-6,7-dihydro-5H-dibenz[c,e]azepine, a secondary amine exhibiting switchable axial chirality. [] This synthesis utilizes (R)-2-phenylglycinol as a chiral auxiliary to control both the axial and central chirality elements. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B3021771.png)

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B3021776.png)

![4,4'-Bis[2-(4-N,N-dimethylaminophenyl)ethenyl]-2,2'-bipyridine](/img/structure/B3021777.png)

![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3021785.png)